molecular formula C17H31NO B5784594 3-cyclohexyl-N-cyclooctylpropanamide

3-cyclohexyl-N-cyclooctylpropanamide

Cat. No. B5784594
M. Wt: 265.4 g/mol
InChI Key: KSJZPRUAUMIMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-cyclooctylpropanamide, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

3-cyclohexyl-N-cyclooctylpropanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This results in a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, this compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-cyclohexyl-N-cyclooctylpropanamide in lab experiments is its ability to selectively modulate the NMDA receptor. This allows researchers to investigate the specific role of the receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.

Future Directions

There are several future directions for research involving 3-cyclohexyl-N-cyclooctylpropanamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in investigating the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, there is a need for further research to investigate the safety and efficacy of this compound in human subjects.

Synthesis Methods

3-cyclohexyl-N-cyclooctylpropanamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with cyclooctylmagnesium bromide, followed by the addition of isobutyl chloroformate. The resulting product is then treated with ammonia to yield this compound.

Scientific Research Applications

3-cyclohexyl-N-cyclooctylpropanamide has been widely used in scientific research to investigate the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to enhance learning and memory processes by modulating the NMDA receptor.

properties

IUPAC Name

3-cyclohexyl-N-cyclooctylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO/c19-17(14-13-15-9-5-4-6-10-15)18-16-11-7-2-1-3-8-12-16/h15-16H,1-14H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZPRUAUMIMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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